3-Bromo-5-chloro-2-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEVELLBDURPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544002 | |
| Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102830-75-1 | |
| Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Foundational Role of Halogenated Pyridine Derivatives in Organic Synthesis
Halogenated pyridine (B92270) derivatives are a cornerstone of modern organic synthesis, serving as foundational scaffolds for a vast array of more complex molecules. pipzine-chem.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a prevalent structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net The introduction of halogen atoms onto this ring system dramatically enhances its synthetic utility.
The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations. nih.gov These include, but are not limited to, nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig couplings), and metallation reactions. The specific halogen and its position on the pyridine ring influence the regioselectivity and reactivity of these transformations, allowing for precise control over the synthetic outcome. This versatility makes halogenated pyridines indispensable building blocks in the synthesis of targeted molecules with desired chemical and physical properties. nih.gov
3 Bromo 5 Chloro 2 Methoxypyridine: a Versatile Synthetic Intermediate
The strategic importance of 3-Bromo-5-chloro-2-methoxypyridine lies in the distinct reactivity of its substituent groups, which allows for a stepwise and site-selective modification of the pyridine (B92270) core. pipzine-chem.com This trifunctionalized scaffold offers chemists a powerful tool for constructing complex molecular frameworks.
The bromine and chlorine atoms at the 3 and 5 positions, respectively, serve as key sites for introducing further molecular diversity. pipzine-chem.com These halogen atoms are susceptible to a variety of cross-coupling and nucleophilic substitution reactions. pipzine-chem.com The differential reactivity often observed between bromine and chlorine can be exploited to achieve selective functionalization at one position over the other. For instance, the bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of an aryl or other carbon-based group at the 3-position while leaving the chlorine atom at the 5-position intact for subsequent transformations.
The methoxy (B1213986) group at the 2-position also plays a crucial role. It can influence the electronic properties of the pyridine ring and can be a precursor to a hydroxyl group through demethylation, opening up another avenue for functionalization. The presence of these three distinct functional groups in a single, readily available molecule makes this compound a highly valuable and versatile intermediate in the synthesis of new chemical entities. pipzine-chem.com Its applications are particularly notable in medicinal chemistry for the development of new therapeutic agents and in materials science. pipzine-chem.compipzine-chem.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 102830-75-1 acrospharmatech.comcymitquimica.comlabscoop.com |
| Molecular Formula | C₆H₅BrClNO acrospharmatech.comcymitquimica.com |
| Molecular Weight | 222.47 g/mol acrospharmatech.comcymitquimica.com |
| Appearance | White to almost white powder or crystal cymitquimica.comlabscoop.com |
| Purity | >98.0% (GC) cymitquimica.comlabscoop.com |
Current Research and Future Outlook for Pyridine Scaffolds
Established Synthetic Routes to 3-Bromo-5-chloro-2-methoxypyridine
The traditional synthesis of this compound typically involves a multi-step process starting from simpler pyridine precursors. The key transformations are the introduction of the two different halogen atoms and the methoxy (B1213986) group onto the pyridine ring. The sequence of these steps is critical for directing the substituents to the desired 2, 3, and 5 positions.
Halogenation Strategies: Regioselective Bromination and Chlorination of Pyridine Precursors
Halogenation of the pyridine ring is a fundamental strategy for introducing bromine and chlorine atoms. khanacademy.org However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh conditions. nih.gov The regiochemical outcome of the halogenation is governed by the electronic properties of the substituents already present on the ring.
A plausible and widely employed precursor for the synthesis of this compound is 2-methoxypyridine. The methoxy group at the 2-position is an activating, ortho-, para-directing group. This electronic influence directs incoming electrophiles, such as halogenating agents, primarily to the 3- and 5-positions.
The synthesis can proceed via sequential halogenation:
Chlorination followed by Bromination: 2-methoxypyridine can first be chlorinated using a suitable chlorinating agent like N-chlorosuccinimide (NCS). The primary product expected is 5-chloro-2-methoxypyridine, due to the directing effect of the methoxy group. Subsequent bromination of this intermediate with a reagent such as N-bromosuccinimide (NBS) would then introduce the bromine atom at the vacant, activated 3-position.
Bromination followed by Chlorination: Alternatively, initial bromination of 2-methoxypyridine would yield 3,5-dibromo-2-methoxypyridine as the major product due to the strong activation and directing influence of the methoxy group. A subsequent selective replacement of one bromine atom with chlorine is generally not a feasible strategy. Therefore, the first pathway is more synthetically viable.
Developing selective halogenation methods for pyridines remains an active area of research, with modern approaches using specially designed reagents to achieve high regioselectivity under milder conditions. nih.govchemrxiv.org
Alkoxylation Approaches for Pyridine Ring Functionalization
Alkoxylation, the introduction of an alkoxy group like methoxy, is another key transformation. wikipedia.org This is often achieved through nucleophilic aromatic substitution (SNAr) on a halo-substituted pyridine. For the synthesis of this compound, a potential starting material could be a 2,3,5-trihalopyridine or a 3,5-dihalo-2-chloropyridine.
A common method involves reacting a suitable chloropyridine precursor with sodium methoxide (B1231860). pipzine-chem.com For instance, if one were to start with 3-bromo-2,5-dichloropyridine, the chlorine at the 2-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the nitrogen atom and the halogens. Heating this precursor with sodium methoxide in a solvent like methanol or DMF would lead to the selective displacement of the 2-chloro substituent to form the desired 2-methoxy product.
A similar reaction is the methoxylation of 3,5-dibromopyridine, which, upon reaction with sodium methoxide, can yield 3-bromo-5-methoxypyridine. chemicalbook.com This highlights the general applicability of this alkoxylation strategy.
| Starting Material | Reagent | Conditions | Product | Reference |
| 3,5-Dibromopyridine | Sodium Hydride, Methanol | DMF, 90°C, 1h | 3-Bromo-5-methoxypyridine | chemicalbook.com |
| 3-Halo-2-aminopyridines | t-BuOK/18-crown-6, Alcohol | THF, 80°C, 20-60h | 4-Alkoxy-2-aminopyridines | thieme-connect.com |
| 2-Chloropyridine | Sodium Methoxide | - | 2-Methoxypyridine | pipzine-chem.com |
Control of Regioselectivity and Isomer Formation in Pyridine Synthesis
Controlling regioselectivity is the most critical aspect of synthesizing a specific polysubstituted pyridine like this compound. The final substitution pattern is a direct consequence of the directing effects of the substituents and the order of the reactions.
Starting with 2-Methoxypyridine: The -OCH3 group at C2 directs electrophiles to C3 and C5. Since both positions are activated, achieving selective mono-halogenation at C5 before C3 can be challenging and may lead to mixtures. However, the 5-position is often favored. Once a halogen is introduced at C5, the combined directing effects of the C2-methoxy and C5-halogen groups strongly direct the second halogen to the C3 position.
Starting with a Dihalopyridine: In an alkoxylation approach starting from a dihalopyridine like 3-bromo-5-chloropyridine, a subsequent activation step (e.g., N-oxidation) might be needed to facilitate substitution at the 2-position. nih.gov Alternatively, starting with a precursor like 3-bromo-2,5-dichloropyridine makes the C2 position inherently more reactive to nucleophilic substitution by methoxide.
Pyridyne Intermediates: Some substitution reactions on halopyridines can proceed through highly reactive pyridyne intermediates. thieme-connect.com The formation of these intermediates and their subsequent trapping by nucleophiles can offer alternative regiochemical outcomes that depend on the position of the leaving group and the stability of the pyridyne.
Recent strategies have been developed to exert exquisite control over regioselectivity, for example, by using removable blocking groups that direct functionalization to a specific site before being cleaved. nih.govchemrxiv.org
Advanced Synthetic Techniques and Process Optimization
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. These principles are actively being applied to pyridine synthesis, moving beyond classical methods.
Catalytic Methods in Pyridine Synthesis: Transition Metal Catalysis and Organocatalysis
Catalysis offers powerful tools for constructing and functionalizing pyridine rings under mild conditions with high efficiency. researchgate.netorganic-chemistry.org
Transition Metal Catalysis: Metals like palladium, copper, nickel, and iron are extensively used. numberanalytics.comrsc.org For a synthesis relevant to this compound, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed. For example, a dihalopyridine could be selectively coupled with a methoxide source, or a bromochloropyridine could be synthesized by coupling reactions from a simpler precursor. Metal catalysts are also crucial for C-H activation/functionalization, which could potentially be used to directly introduce the halogen or methoxy groups onto a pyridine scaffold, avoiding the need for pre-functionalized starting materials. acsgcipr.org
Organocatalysis: Organocatalysis uses small organic molecules to catalyze reactions, avoiding potentially toxic or expensive metals. While less common for direct halogenation or alkoxylation on the pyridine core, organocatalysts are instrumental in various pyridine ring synthesis methodologies, which could generate highly substituted pyridines from acyclic precursors. researchgate.net
| Catalytic Method | Catalyst Type | Application in Pyridine Synthesis | Reference |
| Cross-Coupling | Palladium-based | Formation of C-C and C-heteroatom bonds | numberanalytics.com |
| C-H Addition | Rare-earth metal | Alkylation of pyridines | organic-chemistry.org |
| Cyclization | Iron-based | Synthesis of symmetrical pyridines | rsc.orgacsgcipr.org |
| Lewis Base Catalysis | Pyridine derivatives | Acylation and other transformations | biosynce.com |
Green Chemistry Principles Applied to this compound Production
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly important in the synthesis of pyridines. nih.gov
Key green approaches applicable to the synthesis of this compound include:
Atom Economy: Using reactions that incorporate the maximum amount of starting materials into the final product, such as cycloadditions or C-H functionalization. rsc.org
Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or ionic liquids. biosynce.comresearchgate.net
Catalysis: Employing catalytic methods (as discussed above) reduces waste by using small amounts of a catalyst that can be recycled, instead of stoichiometric reagents. rsc.orgbiosynce.com
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov
By integrating these advanced techniques and green principles, the synthesis of this compound can be optimized to be more efficient, cost-effective, and sustainable.
Process Intensification and Scale-Up Considerations for Efficient Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a focus on process intensification and careful scale-up strategies. The primary goals are to enhance reaction efficiency, improve safety, reduce environmental impact, and ensure economic viability. Key considerations revolve around optimizing reaction conditions, improving heat and mass transfer, and streamlining purification processes.
A critical aspect of scaling up the synthesis of substituted pyridines involves the management of reaction parameters to maximize yield and throughput while ensuring safety. For instance, the methoxylation step, often a nucleophilic aromatic substitution, typically involves strong bases and needs precise temperature control. A laboratory procedure for a related compound, 5-bromo-2-methoxypyridine, involves reacting 2,5-dibromopyridine with sodium hydroxide in methanol at reflux for 5 hours, achieving a high yield of 98%. chemicalbook.com While effective in the lab, a 5-hour reflux on an industrial scale presents challenges in energy consumption and thermal management. Process intensification strategies would explore the use of flow reactors, which offer superior heat exchange and precise control over reaction time, potentially reducing the required duration and improving safety.
Another key step in the synthesis of halogenated pyridines is the selective introduction of bromine and chlorine atoms. Bromination reactions can be highly exothermic and require careful management of the brominating agent. nih.gov In a large batch reactor, localized temperature spikes can lead to side reactions and the formation of impurities. Continuous flow chemistry offers a solution by maintaining a small reaction volume at any given moment, thus mitigating thermal runaway risks and allowing for more aggressive, yet controlled, reaction conditions to shorten reaction times.
The choice of reagents and solvents is also paramount for scalable synthesis. The synthesis of a related compound, 2-methoxy-3-bromo-5-fluoropyridine, utilizes N-bromosuccinimide or liquid bromine as the brominating agent, with reaction temperatures between 20-90 °C and reaction times of 2-6 hours. google.com For industrial production, factors such as reagent cost, toxicity, and ease of handling become critical. Avoiding hazardous materials, such as the mutagenic dichloromalonoaldehyde mentioned in the synthesis of related azatetralones, is a significant advantage in modern chemical manufacturing. google.com
The table below summarizes various reaction conditions for key transformations in the synthesis of related methoxypyridine derivatives, illustrating the parameters that require optimization during scale-up.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Methoxylation | 2,5-Dibromopyridine | Sodium Hydroxide, Methanol | Methanol | Reflux | 5 h | 98% | chemicalbook.com |
| Methoxylation | 2,6-dibromo-3-aminopyridine | Sodium Methoxide | 1,4-Dioxane | Reflux | 18 h | 98% | nih.gov |
| Bromination | 2-methoxy-5-fluoropyridine | N-Bromosuccinimide or Liquid Bromine | Not Specified | 20-90 °C | 2-6 h | Not Specified | google.com |
| Acid-Catalyzed Bromination | Phenyl- or Methoxyphenylethanone | Br₂, 33% HBr in Acetic Acid | Dichloromethane | Room Temp. | 0.75-1.5 h | 75-100% | nih.gov |
This table is interactive. Click on the headers to sort the data.
Purification is another significant bottleneck in large-scale production. Traditional methods like column chromatography, while effective at the lab scale, are often impractical and costly for multi-ton quantities. Therefore, developing a process that yields a product of high purity directly from the reaction or that can be purified by crystallization or distillation is highly desirable. This involves meticulous optimization of reaction conditions to minimize byproduct formation.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Nucleus
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the substituents present on the this compound ring. The halogen atoms at the C3 (bromo) and C5 (chloro) positions are potential leaving groups for nucleophilic attack. pipzine-chem.com
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The leaving group is subsequently eliminated, restoring the aromaticity of the ring. For a successful SNAr reaction, the aromatic ring is typically activated by electron-withdrawing groups at positions ortho or para to the leaving group, as these positions can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org
In this compound, the pyridine nitrogen itself acts as a powerful electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. The methoxy group at C2 is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, the halogen atoms at C3 and C5 are susceptible to displacement. For instance, under suitable conditions with a nucleophile like a sodium alkoxide, the alkoxy anions can attack the carbon atoms attached to the bromine or chlorine, leading to the corresponding alkoxy substitution products. pipzine-chem.com While many SNAr reactions on highly activated heteroaromatics proceed readily, less activated substrates like 2-halopyridines often require more forcing conditions or palladium catalysis to achieve efficient amination. researchgate.net
Electrophilic Aromatic Substitution Reactions of the Pyridine Ring
In contrast to its reactivity towards nucleophiles, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom reduces the electron density of the ring, making it less susceptible to attack by electrophiles. chegg.com Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect.
If an EAS reaction does occur, it is directed to the meta-position (C3 and C5) relative to the nitrogen atom. In the case of this compound, both meta positions are already occupied. Any further substitution would have to occur at the C4 or C6 position. The directing effects of the existing substituents would guide the position of a potential incoming electrophile. The substituents are:
2-methoxy: Activating, ortho- and para-directing (to C3 and C6).
3-bromo: Deactivating, ortho- and para-directing (to C2, C4, and C5).
5-chloro: Deactivating, ortho- and para-directing (to C2, C4, and C6).
Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Pyridines
This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rhhz.net The presence of two different halogen atoms (bromine and chlorine) allows for the possibility of selective and sequential reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in the key oxidative addition step of the catalytic cycle. libretexts.org
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide to form a new C-C bond. libretexts.orgresearchgate.net The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
For this compound, the difference in reactivity between the C-Br and C-Cl bonds is significant. The oxidative addition step, which is often rate-determining, occurs much more readily at the C-Br bond. libretexts.org This chemoselectivity allows for the selective arylation or vinylation at the C3 position while leaving the C5 chloro substituent intact for subsequent transformations. Studies on other polyhalogenated pyridines have demonstrated this regioselectivity. For example, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with boronic acids showed a distinct order of substitution. nih.gov
| Catalyst / Ligand | Base | Solvent | Temperature | Substrate Example | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90°C | 2-Bromo-5-(bromomethyl)thiophene | researchgate.net |
| XPhosPdG2 / XPhos | - | - | - | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | rsc.org |
| PdCl₂(dppf)·CHCl₃ | - | - | - | Bromo and triflate derivatives | researchgate.net |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80°C | 5-(4-bromophenyl)-4,6-dichloropyrimidine | mdpi.com |
This table presents generalized conditions from various sources and is for illustrative purposes.
Buchwald-Hartwig Amination and Related Carbon-Nitrogen Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The mechanism involves an oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound would be expected to occur selectively at the more reactive C-Br bond. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and can be tailored for different amine coupling partners, including primary and secondary amines, and even ammonia (B1221849) equivalents. organic-chemistry.orglibretexts.org
| Catalyst / Ligand | Base | Solvent | Temperature | Substrate Example | Reference |
| [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80°C | 2-Bromo-6-methyl pyridine | chemspider.com |
| Pd(OAc)₂ / RuPhos | - | Solvent-free | - | (Hetero)aryl halides | researchgate.net |
| [(cinnamyl)PdCl]₂ / t-BuXPhos | NaOBuᵗ / KOH | Water | 30-50°C | Aryl bromides/chlorides | researchgate.net |
This table presents generalized conditions from various sources and is for illustrative purposes.
Sonogashira Coupling and Other Carbon-Carbon Alkynylation Reactions
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.org
When applied to this compound, the Sonogashira coupling is predicted to show high selectivity for the C-Br bond over the C-Cl bond. This allows for the introduction of an alkynyl group at the C3 position. Research on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that a variety of mono-, di-, tri-, and tetra-alkynylated pyridines can be synthesized chemoselectively by carefully controlling the reaction conditions, highlighting the fine control achievable with polyhalogenated pyridine substrates. nih.gov
| Catalyst / Co-catalyst | Base | Solvent | Temperature | Substrate Example | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | Aryl/Vinyl Halides | wikipedia.org |
| Dipyridylpalladium complex | n-Butylamine | THF | 65°C | Iodo-, bromo-, and chlorobenzene | wikipedia.org |
| Pd(PPh₃)₂Cl₂ / CuI | Pyrrolidine | Water (reflux) | Reflux | Aryl iodides and bromides | wikipedia.org |
This table presents generalized conditions from various sources and is for illustrative purposes.
Oxidative Addition to Palladium Centers and Kinetic Studies
The oxidative addition of an aryl halide to a Pd(0) center is the initial and often rate-limiting step in most cross-coupling catalytic cycles. libretexts.org The mechanism of this fundamental step has been studied computationally and can proceed through concerted, Sₙ2-type, or radical pathways depending on the substrate, ligands, and solvent. rsc.org For bromobenzene, concerted and nucleophilic substitution mechanisms are often competitive. rsc.org
In this compound, the C-Br bond is weaker than the C-Cl bond and the bromine atom is more polarizable, making the C-Br bond significantly more reactive towards oxidative addition by a Pd(0) complex. The electronic nature of the pyridine ring, influenced by the electron-donating methoxy group and the inductive withdrawal of the halogens and ring nitrogen, modulates the electron density at the carbon centers, thereby affecting the kinetics of the oxidative addition. Kinetic studies on related systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with anilines, have shown that the reaction rates are sensitive to the substituents on the reacting partners and the solvent used. researchgate.net Such studies provide a framework for understanding the reactivity of this compound, where selective activation of the C-Br bond would be the kinetically favored pathway in palladium-catalyzed transformations.
Functional Group Interconversions at Substituted Pyridine Positions
The bromine, chlorine, and methoxy substituents on the pyridine ring of this compound offer multiple sites for functional group interconversion, enabling the synthesis of a diverse array of more complex molecules. The inherent electronic properties of the pyridine ring, coupled with the specific nature of each substituent, dictate the feasibility and conditions required for these transformations.
The bromo and chloro substituents, being good leaving groups, are particularly amenable to displacement through various cross-coupling and nucleophilic substitution reactions. The relative reactivity of these two halogens is a key consideration in designing selective synthetic strategies. In many palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C-3 position.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups, while the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, and the Sonogashira coupling enables the introduction of alkynyl moieties.
The methoxy group at the C-2 position is generally less reactive towards substitution compared to the halogens. However, under forcing conditions, it can be cleaved to reveal a hydroxyl group, or potentially be displaced by strong nucleophiles.
A notable example of functional group interconversion on a related pyridine system involves the synthesis of 2-amino-3-nitro-6-methoxypyridine. In this process, a chloro group at the 6-position of 2-amino-6-chloro-3-nitropyridine (B151482) is displaced by a methoxy group using sodium methoxide in methanol. google.com This demonstrates the viability of nucleophilic aromatic substitution to introduce alkoxy groups onto a pyridine ring.
Furthermore, the synthesis of methoxypyridine-derived gamma-secretase modulators has been reported starting from 2,6-dibromo-3-aminopyridine. nih.gov In this synthesis, one of the bromo groups is selectively replaced by a methoxy group using sodium methoxide, highlighting the susceptibility of bromo-substituted pyridines to nucleophilic attack. nih.gov
Below is a table summarizing potential functional group interconversions for this compound based on established reactivity patterns of substituted pyridines.
| Starting Functional Group | Position | Reaction Type | Potential Product Functional Group |
| Bromo | 3 | Suzuki-Miyaura Coupling | Aryl, Vinyl |
| Bromo | 3 | Buchwald-Hartwig Amination | Amino, Arylamino, Alkylamino |
| Bromo | 3 | Sonogashira Coupling | Alkynyl |
| Bromo | 3 | Nucleophilic Aromatic Substitution | Alkoxy, Thiol |
| Chloro | 5 | Suzuki-Miyaura Coupling | Aryl, Vinyl |
| Chloro | 5 | Buchwald-Hartwig Amination | Amino, Arylamino, Alkylamino |
| Chloro | 5 | Nucleophilic Aromatic Substitution | Alkoxy, Thiol |
| Methoxy | 2 | Ether Cleavage | Hydroxyl |
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
The presence of multiple reactive sites on this compound makes the control of selectivity a critical aspect of its synthetic utility. Chemo-, regio-, and stereoselectivity determine the outcome of reactions and are influenced by factors such as the choice of catalyst, ligands, reaction conditions, and the nature of the coupling partners.
Chemoselectivity in this context primarily refers to the selective reaction of one functional group in the presence of others. A key example is the preferential reaction at one of the halogen atoms. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl. libretexts.org This trend suggests that the C-Br bond at the 3-position of this compound would react preferentially over the C-Cl bond at the 5-position. This inherent difference in reactivity allows for sequential functionalization of the molecule.
Regioselectivity pertains to the specific position at which a reaction occurs. For this compound, this involves directing a reaction to either the C-3 (bromo) or C-5 (chloro) position. By carefully selecting the catalyst and reaction conditions, it is possible to achieve high regioselectivity. For instance, a milder catalyst system might favor reaction at the more labile C-Br bond, while more forcing conditions might be required to react at the C-Cl bond.
A study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that selective amination of the aryl bromide in the presence of a heteroaryl chloride is possible. nih.gov This principle can be extended to this compound, where selective amination at the C-3 position would be expected.
Stereoselectivity , while not always a primary concern for reactions directly at the aromatic ring, can become important if chiral centers are introduced in the coupling partners or if the resulting products exhibit atropisomerism. For example, in a Suzuki-Miyaura coupling with a bulky ortho-substituted arylboronic acid, restricted rotation around the newly formed biaryl bond could lead to the formation of atropisomers. A study on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine showed the formation of atropisomeric products, indicating that such outcomes are possible in highly substituted pyridine systems. nih.gov
The following table provides hypothetical examples of selective reactions on this compound, illustrating the principles of chemo- and regioselectivity.
| Reaction Type | Position of Primary Reaction | Reagents and Conditions (Hypothetical) | Product | Selectivity |
| Suzuki-Miyaura Coupling | C-3 | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 3-Aryl-5-chloro-2-methoxypyridine | Chemoselective (Br over Cl), Regioselective (C-3) |
| Buchwald-Hartwig Amination | C-3 | Amine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C | 3-Amino-5-chloro-2-methoxypyridine derivative | Chemoselective (Br over Cl), Regioselective (C-3) |
| Sonogashira Coupling | C-3 | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 3-Alkynyl-5-chloro-2-methoxypyridine | Chemoselective (Br over Cl), Regioselective (C-3) |
| Suzuki-Miyaura Coupling | C-5 | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110 °C (after C-3 functionalization) | 3,5-Diaryl-2-methoxypyridine | Regioselective (C-5) |
It is important to note that the actual outcomes of these reactions would need to be experimentally verified, as subtle electronic and steric effects can influence the observed selectivity. Mechanistic investigations, including kinetic studies and computational modeling, would provide deeper insights into the factors governing the reactivity of this versatile building block.
Applications of 3 Bromo 5 Chloro 2 Methoxypyridine in Medicinal and Agrochemical Research
Development of Pharmaceutical Active Pharmaceutical Ingredients (APIs) and Precursorschemimpex.comCurrent time information in Sao Paulo, BR.benchchem.comlabscoop.com
3-Bromo-5-chloro-2-methoxypyridine is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comsincerechemical.com Its structural framework is integral to the creation of targeted therapies for a range of diseases.
Design and Synthesis of Anti-Cancer Agents and Targeted TherapiesCurrent time information in Sao Paulo, BR.labscoop.com
In the realm of oncology, this compound is utilized in the development of novel anti-cancer drugs. chemimpex.com The compound's derivatives are investigated for their potential to act as potent inhibitors of various cancer cell lines. Research has shown that modifications to molecules synthesized from this pyridine (B92270) derivative can significantly enhance their selectivity and potency against cancer targets like kinases.
Research into Anti-Inflammatory Compounds and MechanismsCurrent time information in Sao Paulo, BR.
The compound also plays a role as a key intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com Its unique chemical structure is leveraged to create molecules with specific pharmacological activities aimed at mitigating inflammatory processes.
Exploration in Cardiovascular Disease Therapy and Kinase Inhibitor Synthesis
While direct applications in cardiovascular disease therapy are still under broad investigation, the core utility of this compound in synthesizing kinase inhibitors has significant implications. Kinase dysregulation is a factor in numerous diseases, including certain cardiovascular conditions. Kinase inhibitors are a major class of drugs, and the synthesis of novel inhibitors often involves intermediates like 3-bromo-5-methoxypyridine. For instance, the synthesis of RET kinase inhibitors, used in treating certain cancers, has started from the related compound 3-bromo-5-methoxypyridine. ed.ac.uk
Investigations into Enzyme Inhibition and Receptor Binding MechanismsCurrent time information in Sao Paulo, BR.
The structural attributes of this compound make it a valuable tool for researchers exploring enzyme inhibition and receptor binding. By incorporating this pyridine structure into larger molecules, scientists can probe the binding pockets of enzymes and receptors, leading to a deeper understanding of their mechanisms and the development of more effective therapeutic agents.
Synthesis of Bioactive Heterocyclic Scaffolds for Drug Discoverychemimpex.com
This compound is a quintessential heterocyclic building block. labscoop.comtcichemicals.com Its reactivity allows for its use in creating more complex, bioactive heterocyclic scaffolds. These scaffolds are fundamental in drug discovery, providing a structural basis for a multitude of potential therapeutic agents. The ability to act as an intermediate in complex organic syntheses facilitates the efficient production of compounds with desired biological activities. chemimpex.com
Role in Agrochemical Discovery and Formulationchemimpex.comCurrent time information in Sao Paulo, BR.lookchem.com
Beyond pharmaceuticals, this compound is a significant component in the field of agrochemical research. chemimpex.compipzine-chem.com It is used in the formulation of various agricultural chemicals, including herbicides and fungicides, to enhance crop protection and yield. chemimpex.com The compound serves as a key intermediate in the synthesis of pesticides. pipzine-chem.com Its incorporation into agrochemical formulations can impart unique properties that contribute to the innovative development of materials science within this sector. pipzine-chem.com The synthesis of trifluoromethylpyridines, a key structural motif in many active agrochemical ingredients, often involves halogenated pyridine precursors. semanticscholar.org
Interactive Data Table: Research Applications of this compound
| Field of Research | Specific Application | Key Role of the Compound |
| Medicinal Chemistry | Anti-Cancer Agents | Intermediate in synthesis chemimpex.com |
| Medicinal Chemistry | Anti-Inflammatory Drugs | Intermediate in synthesis chemimpex.com |
| Medicinal Chemistry | Kinase Inhibitors | Starting material for synthesis of related structures ed.ac.uk |
| Medicinal Chemistry | Bioactive Scaffolds | Heterocyclic building block labscoop.comtcichemicals.com |
| Agrochemical Research | Herbicides and Fungicides | Intermediate in formulation chemimpex.com |
| Agrochemical Research | Pesticide Synthesis | Key intermediate pipzine-chem.com |
Precursors for Herbicidal Compounds and Efficacy Studies
In the realm of agrochemicals, this compound is instrumental in the development of new herbicides. chemimpex.com Its derivatives are investigated for their ability to control unwanted plant growth, a critical aspect of modern agriculture. For instance, a series of new 6-alkoxy(aryloxy) multisubstituted pyridine derivatives, synthesized from precursors like this compound, have shown moderate herbicidal activities against weeds such as rape and barnyard grass, with notable selectivity. researchgate.netccspublishing.org.cn
Research into pyrazole (B372694) derivatives containing a phenylpyridine moiety, which can be synthesized from this compound, has also yielded promising results. nih.gov Several of these compounds exhibited moderate herbicidal activity against various weeds in post-emergence treatments. nih.gov
| Compound/Derivative | Target Weeds | Efficacy |
| 6-alkoxy(aryloxy) multisubstituted pyridines | Rape, Barnyard Grass | Moderate herbicidal activity with selectivity. researchgate.netccspublishing.org.cn |
| Phenylpyridine-containing pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate post-emergence herbicidal activity. nih.gov |
Synthesis of Novel Fungicides and Antifungal Activity
The development of new fungicides is another critical area where this compound plays a vital role. chemimpex.com Fungal infections in crops can lead to significant losses, and this compound provides a scaffold for creating effective antifungal agents. Pyridine carboxamide derivatives, for example, have been synthesized and shown to possess good in vivo antifungal activity against Botrytis cinerea. nih.gov These compounds are believed to act as succinate (B1194679) dehydrogenase inhibitors, disrupting the metabolic processes of the fungi. nih.gov
Studies on other pyridine derivatives have also demonstrated a broad spectrum of antifungal action. nih.gov Certain 2-pyridinyl and 2-pyridinylvinyl substituted quinolines have shown significant activity against clinically important fungi like Candida albicans and Cryptococcus neoformans. nih.gov The pyridine nucleus itself is considered essential for potent antifungal activity against various fungal strains. mdpi.com
| Derivative Class | Target Fungi | Notable Findings |
| Pyridine Carboxamides | Botrytis cinerea | Good in vivo antifungal activity; act as succinate dehydrogenase inhibitors. nih.gov |
| 2-Pyridinyl Quinolines | Candida albicans, non-albicans Candida species | Showed the best MIC80 and MIC50 values. nih.gov |
| 6-ethyl-2-(pyridin-2-yl)quinoline | Cryptococcus neoformans | Demonstrated the best properties against both standardized and clinical strains. nih.gov |
Investigations into Insecticidal Agents and Plant Growth Regulation
Beyond herbicides and fungicides, the versatility of this compound extends to the investigation of new insecticidal agents and plant growth regulators. labscoop.com While specific examples directly citing the efficacy of this compound derivatives as insecticides are less detailed in the provided results, the general use of halogenated pyridines in agrochemical research suggests its potential in this area. chemimpex.com The structural features of this compound allow for the synthesis of pesticides with strong inhibitory or killing effects on specific pests while aiming for minimal environmental impact. pipzine-chem.com
Exploration in Advanced Material Science and Polymer Chemistry
The applications of this compound are not limited to the biological sciences. Its unique chemical properties make it a valuable component in the field of material science and polymer chemistry. chemimpex.com
Synthesis of Advanced Polymeric Materials with Pyridine Moieties
Pyridine-containing polymers have garnered significant attention due to the unique properties imparted by the Lewis basic nitrogen atom in the repeating unit. digitellinc.com This feature has been leveraged for a variety of applications, from metal capture to the creation of polyelectrolytes. digitellinc.com this compound can serve as a monomer or a precursor to monomers for the synthesis of such advanced polymeric materials.
The synthesis of pyridine-based polybenzimidazoles, for instance, has been explored for high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The incorporation of pyridine groups increases the base content of the polymer, which can be beneficial for properties like proton conductivity. benicewiczgroup.com
Development of Coatings and Functional Materials with Enhanced Properties
The development of functional materials, including coatings with enhanced durability and resistance to environmental factors, is another area where this compound is utilized. chemimpex.com Pyridine-based conjugated polymers have been designed as adsorptive photocatalysts for the efficient removal of pollutants like aqueous Cr(VI). nih.gov The specific design of these polymers not only provides good adsorption performance but also high efficiency in the photocatalytic reduction of the pollutant. nih.gov Furthermore, pyridine-containing copolyimides have been synthesized for applications such as electrodialysis and as anion exchange membranes in alkaline water electrolysis, demonstrating the broad potential of these materials. rsc.org
Future Research Directions and Emerging Applications
Development of Novel Derivatization Strategies for Enhanced Bioactivity and Specificity
The presence of reactive halogen atoms on the pyridine (B92270) ring of 3-Bromo-5-chloro-2-methoxypyridine makes it an ideal candidate for derivatization. pipzine-chem.com Researchers are actively exploring novel strategies to modify its structure to enhance the bioactivity and specificity of the resulting compounds. The bromine and chlorine atoms can be selectively targeted in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce a wide array of aryl, heteroaryl, or alkyl groups. These modifications can significantly influence the molecule's interaction with biological targets.
Furthermore, the methoxy (B1213986) group at the 2-position can be demethylated to yield the corresponding pyridone, a scaffold known to exhibit diverse biological activities. researchgate.net The resulting N-H bond in the pyridone can serve as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. researchgate.net The development of new synthetic methodologies to achieve these transformations with high efficiency and selectivity is a key area of ongoing research.
Integration into Combinatorial Chemistry and High-Throughput Screening Libraries
Combinatorial chemistry, coupled with high-throughput screening (HTS), has become an indispensable tool in modern drug discovery. researchgate.netbenthamscience.com The goal is to rapidly generate large libraries of diverse compounds for screening against various biological targets. researchgate.net this compound, with its multiple points for diversification, is an excellent scaffold for inclusion in such libraries.
By systematically reacting this compound with a diverse set of building blocks, vast libraries of novel pyridine derivatives can be synthesized. These libraries can then be screened to identify "hit" compounds with desired biological activities. The structural information from these hits can guide the design and synthesis of more potent and selective lead compounds. The integration of this pyridine derivative into combinatorial libraries significantly expands the chemical space available for drug discovery efforts. researchgate.net
Exploration of New Catalytic Transformations and Sustainable Synthesis Pathways
The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. Research is underway to explore new catalytic transformations for the synthesis and modification of this compound. This includes the use of transition-metal catalysts, such as palladium and copper, to facilitate cross-coupling reactions under milder and more environmentally friendly conditions.
For instance, the synthesis of diarylpyridines, a class of compounds with potential anti-tubulin activity, has been achieved using a Suzuki cross-coupling reaction starting from a 3-bromo-5-iodopyridine (B183754) derivative. nih.gov Similar strategies can be applied to this compound. Furthermore, efforts are being made to develop "green" synthesis pathways that minimize waste and the use of hazardous reagents. This includes exploring one-pot reactions and flow chemistry approaches to streamline the synthesis of complex pyridine derivatives.
Advanced Computational-Experimental Synergies in Pyridine Chemistry and Drug Discovery
The synergy between computational modeling and experimental studies is revolutionizing drug discovery. researchgate.net Molecular docking and dynamics simulations can be employed to predict the binding modes and affinities of this compound derivatives with various biological targets. researchgate.netsemanticscholar.org These computational insights can guide the rational design of new analogs with improved pharmacological properties.
For example, computational studies can help in understanding how different substituents on the pyridine ring influence the compound's interaction with the active site of an enzyme. researchgate.net This information can then be used to prioritize the synthesis of the most promising candidates, saving time and resources. The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful strategy for accelerating the discovery of new pyridine-based drugs.
Investigations into Novel Biological Targets for Pyridine-Based Compounds
The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in approved drugs with a wide range of therapeutic applications. nih.govmdpi.com Pyridine-containing compounds have been shown to exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and other pharmacological activities. mdpi.comnih.gov
A key area of future research is the investigation of novel biological targets for compounds derived from this compound. By screening these compounds against a broad panel of biological targets, including enzymes, receptors, and ion channels, new therapeutic opportunities can be uncovered. For instance, pyridine derivatives have been identified as inhibitors of PIM-1 kinase, a promising target for cancer therapy. acs.org Similarly, other pyridine-based compounds have shown potential as tubulin polymerization inhibitors, another important anticancer strategy. nih.govacs.org The exploration of new biological targets will continue to drive the development of innovative medicines based on the versatile pyridine scaffold.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-5-chloro-2-methoxypyridine, and what factors influence reagent selection?
Methodological Answer:
- Step 1: Methoxylation
Introduce the methoxy group via nucleophilic aromatic substitution (NAS) using sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in anhydrous methanol. Ensure a halogen (e.g., Cl or Br) is present at the ortho position to activate the pyridine ring . - Step 2: Bromination/Chlorination
Electrophilic halogenation (Br or Cl) requires directing groups. For example, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperature (60–80°C) can achieve regioselectivity. Chlorination may employ POCl₃ with catalytic AlCl₃ . - Key Factors :
- Steric hindrance from substituents (e.g., methyl groups) affects reaction rates.
- Solvent polarity and temperature influence NAS efficiency.
Q. Which spectroscopic techniques are most effective for structural characterization, and how can ambiguities be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methoxy (-OCH₃) protons (δ 3.8–4.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). Coupling patterns resolve substitution positions .
- ¹³C NMR : Distinguish quaternary carbons (e.g., C-Br at δ 110–120 ppm) .
- Infrared (IR) Spectroscopy :
Confirm methoxy groups via C-O stretches (1050–1250 cm⁻¹) and aromatic C-Br/C-Cl vibrations (500–700 cm⁻¹) . - X-ray Crystallography :
Resolve ambiguities in regiochemistry using SHELXL for refinement .
Advanced Research Questions
Q. How can regioselectivity challenges during electrophilic substitution be addressed?
Methodological Answer:
- Directing Group Strategy :
Use meta-directing groups (e.g., -OCH₃) to position halogens. For example, -OCH₃ at position 2 directs electrophiles to positions 3 and 5 . - Computational Modeling :
Density Functional Theory (DFT) predicts charge distribution and reactive sites. Software like Gaussian calculates Fukui indices to identify electrophilic attack preferences . - Experimental Validation :
Compare reaction outcomes under varying conditions (e.g., solvent, catalyst). For instance, DMF enhances bromination yields compared to THF due to better halogen solubility .
Q. What computational methods predict reactivity in complex environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
Simulate solvation effects and transition states. Tools like GROMACS model solvent interactions affecting reaction pathways . - Docking Studies :
Predict binding affinities for catalytic systems (e.g., Pd-catalyzed cross-coupling). AutoDock Vina assesses steric compatibility with metal catalysts . - Limitations :
Computational models may overlook solvent-specific effects. Validate with experimental kinetic data .
Q. How should contradictory yield data in multi-step syntheses be analyzed?
Methodological Answer:
- Byproduct Identification :
Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated products). Adjust reaction stoichiometry or quenching steps to suppress side reactions . - Statistical Design of Experiments (DoE) :
Apply factorial design to isolate variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design optimizes bromination and methoxylation steps . - Case Study :
A 2020 study reported 65% yield for a similar compound using NBS in DMF, while a 2022 study achieved 78% with POCl₃/AlCl₃. The disparity was attributed to competing elimination pathways under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
